

An In-Depth Technical Guide to 3-(Difluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Difluoromethyl)aniline

Cat. No.: B046249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)aniline is an aromatic organic compound that is increasingly recognized for its utility as a building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The incorporation of the difluoromethyl moiety (CHF_2) can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the nomenclature, chemical and physical properties, safety information, and synthetic applications of **3-(Difluoromethyl)aniline**.

Nomenclature and Identification

The unambiguous identification of a chemical compound is crucial for research and regulatory purposes. The following table summarizes the key identifiers for **3-(Difluoromethyl)aniline**.

Identifier	Value
CAS Number	368-99-0 [1]
IUPAC Name	3-(Difluoromethyl)aniline
Synonyms	3-Aminobenzal fluoride, α,α -Difluoro-m-toluidine
Molecular Formula	C ₇ H ₇ F ₂ N [1]
Molecular Weight	143.13 g/mol [1]
InChI Key	IDFPXKDJNDYDKA-UHFFFAOYSA-N
SMILES	FC(F)c1cccc(N)c1

Physicochemical Properties

Understanding the physical and chemical properties of **3-(Difluoromethyl)aniline** is essential for its handling, storage, and application in chemical synthesis.

Property	Value
Physical Form	Solid or liquid
Appearance	Colorless to pale yellow liquid
Refractive Index (n ₂₀ /D)	1.5210 - 1.5260
Melting Point	Not available
Boiling Point	Not available
Density	Not available
Solubility	Not available

Safety and Handling

3-(Difluoromethyl)aniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
- Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.
- Acute Toxicity, Inhalation (Category 3) - H331: Toxic if inhaled.
- Skin Irritation (Category 2) - H315: Causes skin irritation.
- Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

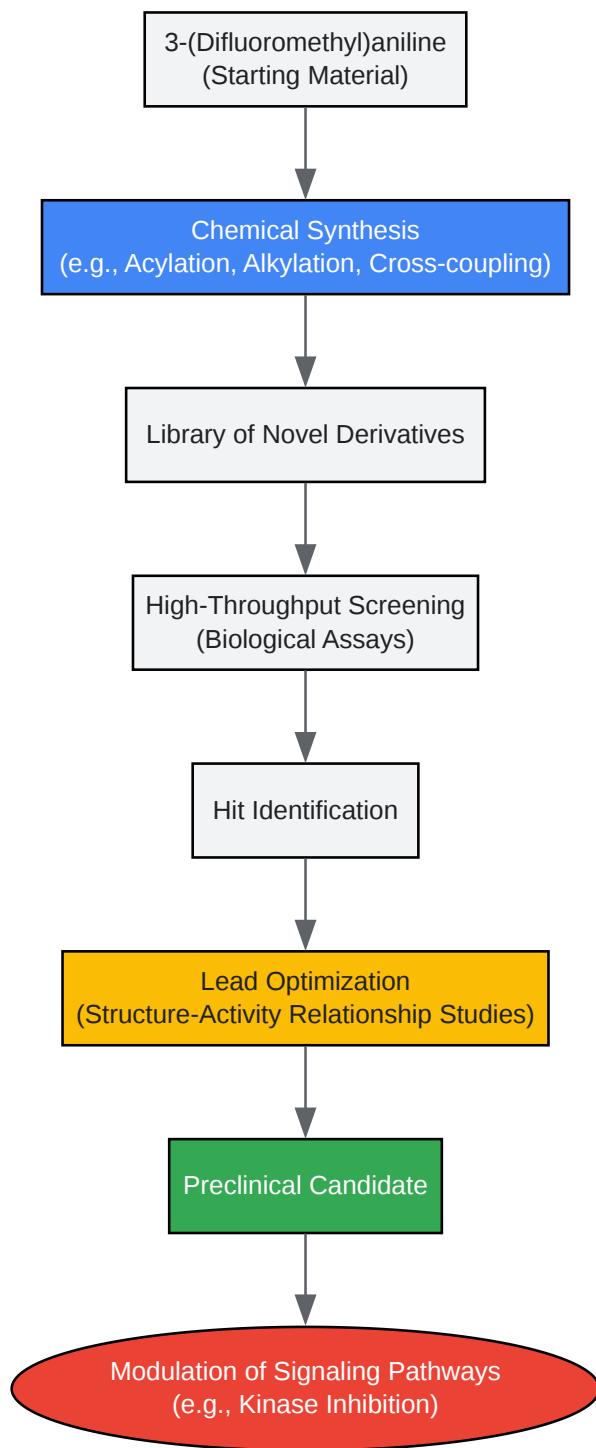
GHS Pictograms:

Signal Word: Danger

Experimental Data

At the time of this writing, publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for **3-(Difluoromethyl)aniline** is limited. Researchers are advised to acquire their own analytical data to confirm the identity and purity of this compound before use.

Applications in Synthesis and Drug Discovery


The difluoromethyl group is a valuable substituent in medicinal chemistry, often considered a bioisostere of a hydroxyl, thiol, or amine group, while offering improved metabolic stability.^[2] **3-(Difluoromethyl)aniline** serves as a key intermediate for introducing this important functional group into a variety of molecular scaffolds.

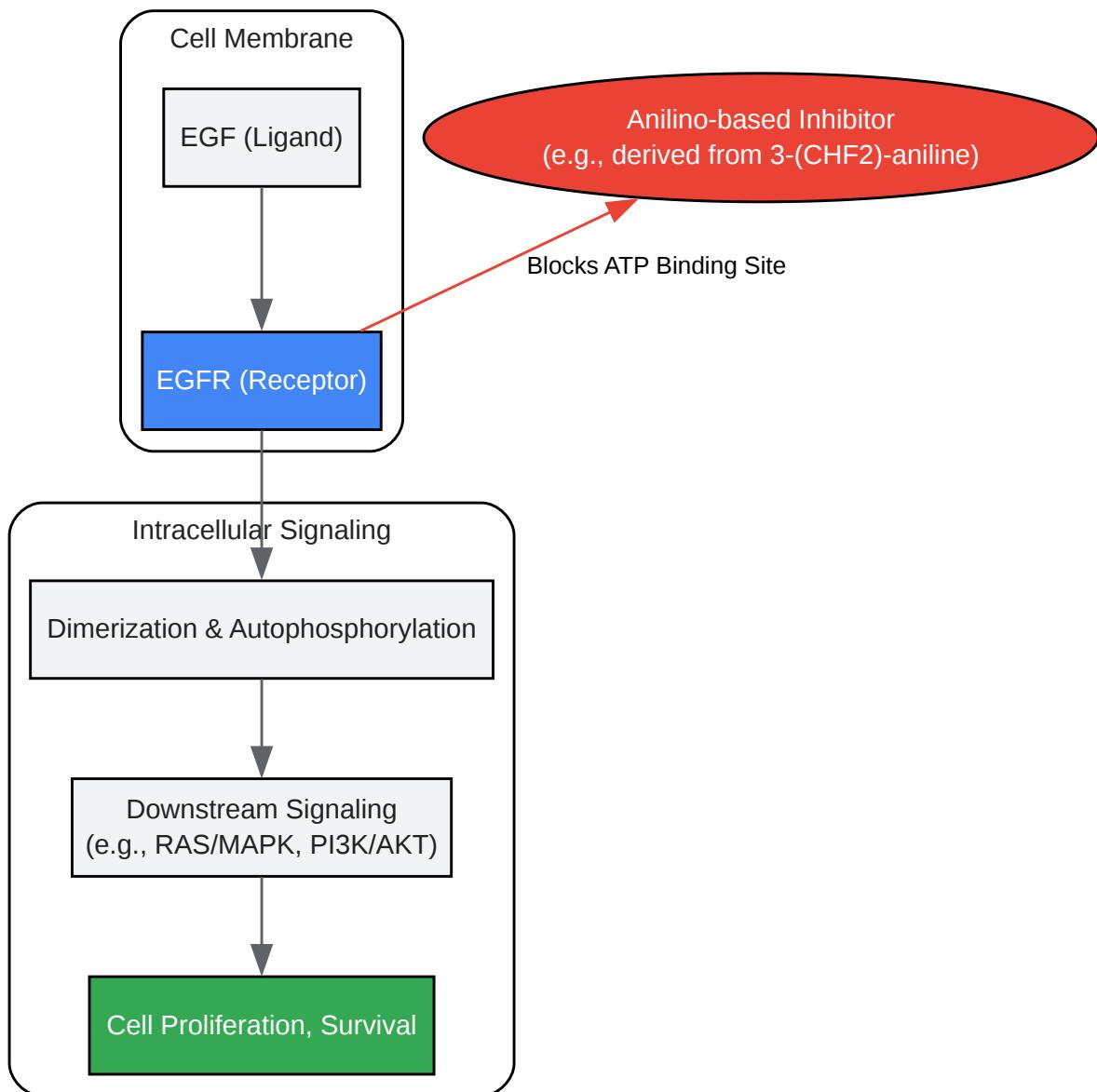
While specific, detailed experimental protocols for reactions starting from **3-(Difluoromethyl)aniline** are not readily available in the public domain, its reactivity is analogous to other anilines. The amino group can undergo a wide range of chemical transformations, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
- Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

Logical Workflow for the Utility of 3-(Difluoromethyl)aniline in Drug Discovery

The following diagram illustrates a general workflow for how **3-(Difluoromethyl)aniline** can be utilized in a drug discovery program.

[Click to download full resolution via product page](#)


Caption: General workflow for the use of **3-(Difluoromethyl)aniline** in drug discovery.

Modulation of Signaling Pathways by Anilino-Derivatives

While **3-(Difluoromethyl)aniline** itself is not expected to directly modulate signaling pathways, its derivatives are prominent in the development of kinase inhibitors. Aniline-based structures are key components of many drugs that target signaling pathways involved in cancer and other diseases. For example, anilino-quinazoline and anilino-pyrimidine scaffolds are well-established cores for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases. The introduction of a difluoromethyl group onto such scaffolds can influence their binding affinity, selectivity, and pharmacokinetic properties.

Simplified EGFR Signaling Pathway and Inhibition

The diagram below depicts a simplified representation of the EGFR signaling pathway and the mechanism of action for anilino-based inhibitors.

[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling and inhibition by anilino-derivatives.

Conclusion

3-(Difluoromethyl)aniline is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and agrochemicals. Its unique properties, conferred by the difluoromethyl group, make it an attractive starting material for the development of molecules with improved biological and pharmacokinetic profiles. While a comprehensive set of experimental data for this compound is not yet widely available, its synthetic utility is clear. Further research into the synthesis and characterization of **3-(difluoromethyl)aniline** and its derivatives is warranted to fully explore its potential in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents
[patents.google.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(Difluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046249#3-difluoromethyl-aniline-cas-number-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com